2-Chloro-4-(2-phenylethenyl)aniline
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Overview
Description
2-Chloro-4-(2-phenylethenyl)aniline is an organic compound characterized by the presence of a chlorine atom, a phenylethenyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-phenylethenyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with styrene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under controlled temperature and pressure . Another method involves the use of biphenyl as a starting material, which undergoes a series of reactions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient methods. The use of non-precious metal catalysts and readily available raw materials makes the process economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(2-phenylethenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-Chloro-4-(2-phenylethenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-phenylethenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: Compared to these similar compounds, 2-Chloro-4-(2-phenylethenyl)aniline is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12ClN |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-chloro-4-(2-phenylethenyl)aniline |
InChI |
InChI=1S/C14H12ClN/c15-13-10-12(8-9-14(13)16)7-6-11-4-2-1-3-5-11/h1-10H,16H2 |
InChI Key |
DPVYMTGJFBIUHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
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